Direct Comparison of PEPCK Inhibitory Potency: 3-Mercaptopicolinic Acid vs. Demethoxycapillarisin
3-Mercaptopicolinic acid (3-MPA) directly inhibits the enzymatic activity of PEPCK, whereas Demethoxycapillarisin acts upstream by reducing PEPCK mRNA levels. 3-MPA demonstrates a significantly higher potency in functional assays. [1]
| Evidence Dimension | PEPCK Inhibition Potency (Ki vs. IC50 for mRNA) |
|---|---|
| Target Compound Data | Ki = 2-9 μM (direct enzymatic inhibition) |
| Comparator Or Baseline | Demethoxycapillarisin: IC50 = 43 μM (for reduction of PEPCK mRNA levels) |
| Quantified Difference | 3-MPA is at least 4.8-fold more potent than Demethoxycapillarisin on a molar basis, with a direct vs. indirect mechanism of action. |
| Conditions | In vitro enzyme assays for 3-MPA (Ki); cell-based assays for PEPCK mRNA level reduction for Demethoxycapillarisin. |
Why This Matters
The lower Ki value and direct mechanism of 3-MPA ensure potent and immediate inhibition of gluconeogenesis, making it the preferred choice for studies requiring acute, robust, and reliable blockade of PEPCK activity.
- [1] MedChemExpress. PEPCK Inhibitor Product List: Comparison of SKF-34288 hydrochloride and Demethoxycapillarisin. View Source
